Absence of In Vitro Therapeutic Activity Data (Antimicrobial, Anti-inflammatory, or Anticancer) Prevents Determination of Potency or Selectivity Versus Published Analogs
The compound does not appear in the biological evaluation of the primary 5-(1-adamantyl)-1,3,4-thiadiazole series (Eur. J. Med. Chem. 2010), where key analogs like 2-[5-(1-adamantyl)-2-thioxo-1,3,4-thiadiazolin-3-yl]acetic acid (7) demonstrated marked Gram-positive activity but only weak anti-Candida activity, while its propionic acid derivative (9) showed dose-dependent anti-inflammatory efficacy in the carrageenan-induced paw edema model in rats [1]. Without parallel testing of CAS 392320-79-5 in these same assays, no quantitative claim can be made about its antimicrobial or anti-inflammatory potency, therapeutic window, or target selectivity.
| Evidence Dimension | In vitro antimicrobial and in vivo anti-inflammatory activity |
|---|---|
| Target Compound Data | No data available for CAS 392320-79-5 |
| Comparator Or Baseline | Compound 7: marked Gram-positive, weak C. albicans activity; Compound 9: good dose-dependent anti-inflammatory activity in rat paw edema model |
| Quantified Difference | Not calculable |
| Conditions | Antibacterial panel (S. aureus, B. subtilis, M. luteus, E. coli, P. aeruginosa), antifungal against C. albicans; Carrageenan-induced paw oedema in rats |
Why This Matters
Lack of comparative potency data makes it impossible to prioritize this compound over active analogs or even the screening standard for any therapeutic discovery program.
- [1] Kadi AA, et al. Eur J Med Chem. 2010 Nov;45(11):5006-11. View Source
